molecular formula C23H32FN3O B2967844 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1049345-95-0

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2967844
CAS No.: 1049345-95-0
M. Wt: 385.527
InChI Key: RZBCPFOMBMRMST-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic compound combining two pharmacologically significant moieties:

  • Adamantane carboxamide: Known for enhancing lipophilicity and metabolic stability, adamantane derivatives are frequently explored in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier .
  • 4-Fluorophenylpiperazine: A piperazine ring substituted with a fluorophenyl group, commonly associated with serotonin (5-HT) and dopamine receptor modulation, particularly 5-HT₁A and D₂/D₃ receptors .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3O/c24-20-1-3-21(4-2-20)27-9-7-26(8-10-27)6-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCPFOMBMRMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with 2-bromoethylamine to form an intermediate, which is then reacted with adamantane-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared moieties (adamantane or piperazine). Key comparisons are outlined below:

Adamantane-Based Analogs

N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide (from )
  • Structural Differences : Replaces the 4-fluorophenylpiperazine group with a sulfanyl-linked indole moiety.
  • Reduced polarity compared to the piperazine derivative, possibly affecting solubility and CNS penetration .
Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate (from )
  • Structural Differences : Lacks adamantane but shares a carbamate-linked aromatic system.

Piperazine-Based Analogs

1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]ethanone (from )
  • Structural Differences : Substitutes adamantane with a tetrazole-sulfanyl group and uses a 4-chlorophenylsulfonylpiperazine.
  • Functional Implications: The chlorophenylsulfonyl group may enhance sigma-1 receptor binding, while the tetrazole moiety could introduce nitric oxide modulation effects.
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)[4-Hydroxy-3-nitro acetophenone] (from )
  • Structural Differences: Features a nitro-acetophenone group instead of adamantane.
  • Functional Implications :
    • The nitro group may confer antimicrobial or antiparasitic activity, diverging from the CNS focus of the target compound.
    • The hydroxy group increases polarity, likely reducing blood-brain barrier penetration .

Comparative Data Table

Compound Name Key Moieties Molecular Weight (g/mol) Hypothesized Target Receptors Solubility (LogP)
Target Compound Adamantane, 4-Fluorophenylpiperazine ~425 5-HT₁A, D₂/D₃ ~3.5 (moderate)
N-[2-[[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide Adamantane, Indole-sulfanyl ~465 Sigma, DAT/SERT ~4.2 (low)
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-[(1-phenyltetrazol-5-yl)sulfanyl]ethanone Piperazine, Tetrazole ~495 Sigma-1, NMDA ~2.8 (moderate)

Research Findings and Limitations

  • Structural Insights: The adamantane-carboxamide group in the target compound likely improves CNS uptake compared to non-adamantane analogs .
  • Substituent Effects : Fluorine at the phenyl position may enhance 5-HT₁A affinity over chlorine or nitro groups, as seen in other piperazine derivatives .
  • Data Gaps: No direct binding or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.

Biological Activity

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is a compound belonging to the adamantane family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H32FN3O2, with a molecular weight of approximately 395.52 g/mol. It features an adamantane core, which is known for its unique three-dimensional structure that enhances binding interactions with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC23H32FN3O2
Molecular Weight395.52 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound acts as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating psychiatric disorders.

Antimicrobial Activity

Recent studies have indicated that adamantane derivatives exhibit significant antimicrobial properties. This compound has shown inhibitory effects against various Gram-positive bacteria, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Potential

In vitro studies have assessed the antiproliferative effects of this compound against several human cancer cell lines. The results demonstrated that it has potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating strong efficacy (IC50 < 10 μM). Moderate activity was observed against HCT-116 (colorectal cancer) and HepG-2 (liver cancer) cell lines .

Cytotoxicity Studies

Cytotoxicity assays using HepG2 cells revealed that the compound has a relatively low cytotoxic profile (IC20 > 40 µM), suggesting a favorable therapeutic window for further development .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of adamantane derivatives found that this compound displayed significant inhibitory activity against Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 5 µM, indicating effective antimicrobial action .

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of the compound, researchers conducted MTT assays on various human tumor cell lines. The results showed that the compound effectively inhibited cell proliferation in HeLa and MCF-7 cells, supporting its potential as an anticancer agent .

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